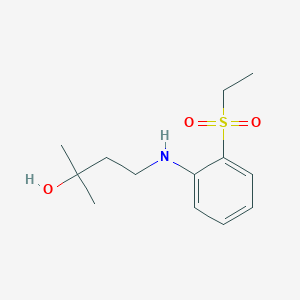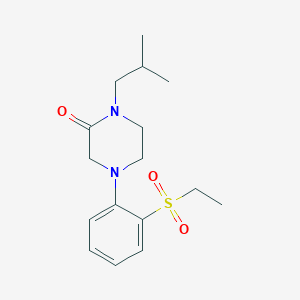![molecular formula C13H14BrN3O2 B6624328 N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6624328.png)
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Bromodomains and Extra-Terminal (BET) inhibitors" and has been extensively studied for its therapeutic potential in cancer, inflammation, and other diseases.
Wirkmechanismus
The mechanism of action of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide involves the inhibition of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide proteins. This compound binds to the bromodomain of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide proteins, preventing their interaction with acetylated histones and subsequent gene transcription. By inhibiting N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide proteins, N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide can regulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide has been shown to have significant biochemical and physiological effects in various preclinical studies. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide has been shown to reduce inflammation by regulating the expression of pro-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide has several advantages for lab experiments. This compound is highly specific for N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide proteins, making it an ideal tool for studying their function in various biological processes. Additionally, N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also some limitations to using N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide in lab experiments. This compound has low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide. One area of interest is the development of more potent and selective N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide inhibitors that can overcome the limitations of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide. Additionally, further studies are needed to understand the role of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide proteins in various diseases and identify new therapeutic targets for N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide inhibitors. Finally, the potential applications of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide in other fields, such as neurodegenerative diseases and infectious diseases, should be explored.
Synthesemethoden
The synthesis of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide involves the reaction of 3-bromo-4-[(dimethylamino)methyl]benzoic acid with thionyl chloride, followed by the addition of 2-amino-4,5-dimethyl-1,3-oxazole and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. This compound is a N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide inhibitor that targets the bromodomain and extra-terminal (N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide) family of proteins. N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide proteins play a crucial role in gene transcription by binding to acetylated histones, and their dysregulation has been linked to various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17(2)8-9-3-4-10(7-11(9)14)15-13(18)12-5-6-19-16-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBMWJMPEXJSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)NC(=O)C2=NOC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
![(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6624284.png)
![1-[(4-fluorophenyl)methyl]-5-methyl-N-[2-(1H-pyrrol-2-yl)ethyl]triazole-4-carboxamide](/img/structure/B6624290.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6624298.png)
![methyl 3-[3-(1H-pyrazole-5-carbonylamino)phenyl]propanoate](/img/structure/B6624304.png)
![N-[3-bromo-4-[(dimethylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B6624313.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6624315.png)
![3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6624316.png)
![2-(3,5-diethyl-1,2-oxazol-4-yl)-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B6624330.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[2-(methoxymethyl)phenyl]methanone](/img/structure/B6624336.png)
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(2-propan-2-yloxypyridin-4-yl)methanone](/img/structure/B6624342.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6624348.png)